molecular formula C20H26O3 B12106333 [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

Cat. No.: B12106333
M. Wt: 314.4 g/mol
InChI Key: DCXYXPCMRLYABB-UHFFFAOYSA-N
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Description

The compound [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate (CAS: 66774-71-8), also known as dehydro nandrolone acetate, is a steroidal derivative featuring a benzoate ester group attached to a complex octahydroinden core. Its IUPAC name reflects its bicyclic structure with a methyl group at the 7a position and a 1-oxopropan-2-yl substituent at position 1 . Key physical properties include a boiling point of 422.365°C, density of 1.104 g/cm³, and a polar surface area (PSA) of 43.37 Ų, suggesting moderate polarity .

Properties

IUPAC Name

[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,13-14,16-18H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXYXPCMRLYABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate typically involves multiple steps. One common method is the esterification of the corresponding alcohol with benzoic acid or its derivatives. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, advanced purification techniques, such as chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Androstanolone 17-benzoate (CAS: 1057-07-4)

Androstanolone 17-benzoate shares the benzoate ester moiety but differs in its core structure, which is based on the androstane skeleton (a tetracyclic steroid) rather than the octahydroinden system. Androstanolone derivatives are typically associated with androgen receptor modulation, suggesting distinct pharmacological pathways compared to the target compound .

Methyl (5R)-5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate (CAS: 135359-40-9)

This hexanoate ester analogue replaces the benzoate group with a hexanoate chain, increasing hydrophobicity.

8-O-Acetylshanzhiside Methyl Ester

Though structurally distinct (cyclopenta[c]pyran core), this compound serves as a reference standard in pharmacological research. Its higher PSA (due to multiple hydroxyl and acetyloxy groups) enhances aqueous solubility compared to the target compound, highlighting how functional group variation dictates application suitability .

Physicochemical Properties

Table 1: Key Physicochemical Comparison

Compound CAS Boiling Point (°C) Density (g/cm³) PSA (Ų)
Target Compound 66774-71-8 422.365 1.104 43.37
Androstanolone 17-benzoate 1057-07-4 400.5 ± 45.0* 1.10 ± 0.1* N/A
8-O-Acetylshanzhiside Methyl Ester N/A N/A N/A >52.6†

*Predicted values ; †Estimated based on functional groups .

The target compound’s higher boiling point compared to Androstanolone 17-benzoate may arise from stronger van der Waals forces in its rigid octahydroinden core. Its moderate PSA (43.37 Ų) balances lipophilicity and polarity, suggesting favorable membrane permeability for drug delivery .

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